N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide is a member of quinazolines.
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
Synthesis Methods : Novel synthesis methods have been developed for related quinazoline derivatives, such as the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and isocyanates, demonstrating the versatility and reactivity of these compounds in organic synthesis (Chern et al., 1988).
Catalytic Processes : The use of cesium carboxylate-promoted iridium catalysis for the C-H amidation/cyclization of benzamides, leading to the efficient production of functionalized quinazoline-2,4(1H,3H)-diones, a key synthetic intermediate for biologically significant compounds, highlights the potential for complex molecular transformations involving quinazoline derivatives (Zhang et al., 2016).
Biomedical Applications
Anticonvulsant Activity : Investigation into the synthesis of quinazolinone derivatives for potential anticonvulsant effects, including docking studies for GABA receptor affinity, has been conducted, though results have shown limited activity in this area (El Kayal et al., 2022).
Antiviral Properties : The synthesis and evaluation of quinazoline derivatives for antiviral activity against various viruses, including influenza A, herpes simplex, and vaccinia viruses, demonstrate the potential of these compounds in antiviral therapy (Gütschow et al., 1995).
Anticancer Research : The development of water-soluble analogues of quinazolin-4-one-based antitumor agents, which exhibit enhanced cytotoxicity and unique biochemical characteristics for cancer treatment, highlights the significant role of quinazoline derivatives in oncology (Bavetsias et al., 2002).
Antimicrobial Screening : Some novel quinazoline derivatives have been synthesized and evaluated for antimicrobial activity, showing promising results against pathogenic bacteria and indicating potential applications in the development of new antimicrobial agents (Idrees et al., 2020).
Future Directions
The future research directions for this compound could be vast. Given the presence of several functional groups that are often found in biologically active compounds, it could be interesting to explore its potential biological activities. Additionally, modifications of the structure could lead to new compounds with different properties .
Mechanism of Action
Target of Action
The compound, also known as N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a selective multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by suppressing their activity . This suppression inhibits the signaling pathways that these targets are involved in, leading to changes in cellular processes . Additionally, the compound also suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted tyrosine kinases, the compound disrupts the signaling pathways that regulate these processes . The suppression of Rad51 protein also affects the pathway of double-stranded DNA repair in cancer cells .
Pharmacokinetics
It is known to be orally available . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are subjects of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. By suppressing the activity of the targeted tyrosine kinases, the compound can potentially inhibit the growth of cancer cells . The suppression of Rad51 protein may also lead to increased DNA damage in cancer cells, further inhibiting their growth .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20(23-11-13-5-8-18-19(9-13)30-12-29-18)14-6-7-16-17(10-14)24-22(28)25(21(16)27)15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQUMNHCVSJLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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